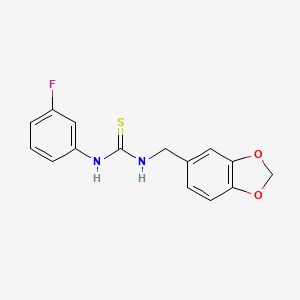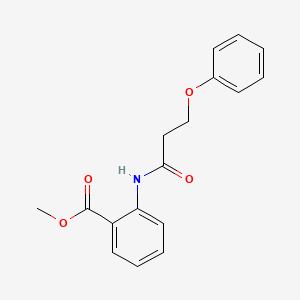
1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)thiourea is a useful research compound. Its molecular formula is C15H13FN2O2S and its molecular weight is 304.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)thiourea is 304.06817700 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Vibrational Characterization
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)thiourea and its derivatives have been extensively studied for their structural and vibrational characteristics. Research by Lestard et al. (2015) on a similar thiourea derivative, 1-Benzyl-3-furoyl-1-phenylthiourea, utilized vibrational spectroscopy, nuclear magnetic resonance, and X-ray diffraction to explore its molecular structure, confirming its U-shape conformation influenced by the substitution degree on the thiourea core and its ability to form intramolecular hydrogen bonds (Lestard et al., 2015).
Photoluminescence and Fluorescence Quenching
In the study of photoluminescence properties, Sunil and Rao (2015) investigated 1-(2-Hydroxyphenyl)thiourea, a fluorogenic compound that exhibits fluorescence quenching in the presence of chromium(VI) ions. This property has been leveraged for analytical applications, specifically for chromium(VI) determination (Sunil & Rao, 2015).
Crystal Structure Analysis
Saeed et al. (2010) focused on the crystal structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, a compound with a similar structure. They used techniques like GC–MS, FTIR spectroscopy, and X-ray diffraction, revealing that its carbonyl and thiourea groups are almost planar with a mutually antiperiplanar conformation (Saeed et al., 2010).
Application in Enantioselective Catalysis
Thioureas, including N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)thiourea, have found applications in enantioselective catalysis. Joly and Jacobsen (2004) demonstrated that chiral thiourea catalyzes the enantioselective hydrophosphonylation of a range of N-benzyl imines, providing a pathway to enantiomerically enriched alpha-amino phosphonic acids (Joly & Jacobsen, 2004).
Synthesis and Biological Activity
Thioureas have been synthesized for potential biological applications. Hussain et al. (2020) synthesized thioureas with various substituents, including 1-(3-fluorobenzoyl))-3-(4-(diethyl aminophenyl) thiourea, and evaluated their interactions with DNA and antioxidant activities. Their findings suggest potential in electrostatic interaction with DNA and free radical scavenging ability (Hussain et al., 2020).
Anticancer Activity
The potential anticancer activity of thiourea derivatives has been explored. Nammalwar et al. (2010) synthesized a compound structurally related to N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluorophenyl)thiourea and investigated its major metabolite for the treatment of kidney cancer. The study highlighted the importance of metabolites in the therapeutic activity of such compounds (Nammalwar et al., 2010).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c16-11-2-1-3-12(7-11)18-15(21)17-8-10-4-5-13-14(6-10)20-9-19-13/h1-7H,8-9H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZGYYCDHZJUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5573918.png)
![4-[4-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5573923.png)
![(1R,5R)-N,N-dimethyl-6-[1-(4-methylphenyl)cyclopropanecarbonyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5573926.png)
![6-ethoxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5573934.png)

![5-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-thiophenecarboxamide hydrochloride](/img/structure/B5573957.png)
![3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B5573960.png)
![4-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5573972.png)
![7-fluoro-2-methyl-4-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5573982.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5573990.png)
![Ethyl 4-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperazine-1-carboxylate;oxalic acid](/img/structure/B5574006.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B5574018.png)

![N-ethyl-6-methyl-2-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5574027.png)
